molecular formula C18H18N4O B498078 N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-57-3

N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B498078
Numéro CAS: 866846-57-3
Poids moléculaire: 306.4g/mol
Clé InChI: LMOUBDIARJODQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule based on a triazole carboxamide scaffold, designed for advanced chemical and pharmaceutical research. Compounds within this structural class have demonstrated significant potential in various research fields, particularly as core structures for developing novel bioactive agents. The 1,2,3-triazole core is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and dipole interactions with biological targets. Key Research Applications & Value • Antimicrobial Research: Analogous triazole carboxamides have been investigated for their ability to disarm bacterial defense mechanisms. Specifically, research indicates that similar scaffolds can inhibit the bacterial SOS response pathway—a key regulator of DNA repair, mutagenesis, and antibiotic resistance evolution in bacteria . This makes such compounds valuable as potential DISARMERs (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance) to be used as adjuvants in combination with conventional antibiotics . • Agrochemical Research: Structurally related 1,2,4-triazole-3-carboxamide derivatives are well-documented in patent literature for their fungicidal properties . This suggests potential research applications for this compound in developing new crop protection agents. • Chemical Synthesis: This compound serves as a versatile synthetic intermediate or a final building block for constructing more complex molecular architectures, leveraging modular synthesis routes common to triazole derivatives . Handling & Safety This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Propriétés

IUPAC Name

N-(4-ethylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-3-14-9-11-15(12-10-14)19-18(23)17-13(2)22(21-20-17)16-7-5-4-6-8-16/h4-12H,3H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOUBDIARJODQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Step 1: Triazole Ring Formation

Reactants :

  • Phenyl azide (generated in situ from aniline via diazotization)

  • Ethyl 3-oxobutanoate (acetylacetate derivative)

Conditions :

  • Catalyst: Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate)

  • Solvent: DMSO or ethanol/water mixture

  • Temperature: 40–80°C

  • Reaction Time: 4–12 hours

Mechanism :
The azide and alkyne undergo a [3+2] cycloaddition to form the 1,2,3-triazole ring. The methyl group at position 5 originates from the acetylacetate’s β-ketoester moiety.

Intermediate :
Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (Yield: 85–92%).

Step 2: Carboxamide Formation

Reactants :

  • Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

  • 4-Ethylaniline

Conditions :

  • Activation: Convert ester to acid chloride using SOCl₂ or PCl₅.

  • Coupling: React acid chloride with 4-ethylaniline in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or pyridine to neutralize HCl byproduct.

  • Temperature: 0°C to room temperature (RT)

  • Reaction Time: 2–6 hours

Yield : 70–78%.

Alternative Method :
Direct amidation using coupling agents like HATU or EDCl with DIPEA in DMF (Yield: 65–72%).

Catalyst-Free Cyclization via Dimroth Rearrangement

For systems sensitive to copper contamination, a catalyst-free approach is employed:

Reactants :

  • 4-Azidophenyl derivatives

  • β-Ketoamides

Conditions :

  • Solvent: DMSO or DMF

  • Temperature: 100–120°C

  • Reaction Time: 8–24 hours

Mechanism :
The β-ketoamide undergoes Dimroth rearrangement, forming the triazole ring without metal catalysts. The 4-ethylphenyl group is introduced via the amine component of the β-ketoamide.

Yield : 60–68%.

Oxidative Cyclization of Hydrazones

This method is suitable for large-scale synthesis:

Reactants :

  • Phenylhydrazine derivatives

  • Ethyl 4,4-diethoxy-3-oxobutanoate

Conditions :

  • Oxidizing Agent: NaOCl (bleach) with TEMPO catalyst

  • Solvent: CH₂Cl₂/H₂O biphasic system

  • Temperature: 0–10°C

  • Reaction Time: 2–4 hours

Mechanism :
Hydrazone intermediates are oxidized to form the triazole ring, followed by hydrolysis of the diethoxy group to a carbonyl.

Yield : 55–65%.

Industrial-Scale Production Considerations

For commercial manufacturing, the following optimizations are critical:

Process Intensification

  • Continuous Flow Reactors : Enhance safety and yield for azide handling.

  • Catalyst Recycling : Immobilized Cu catalysts on silica or polymer supports reduce costs.

Purification

  • Recrystallization : Ethanol/water mixtures (purity >95%).

  • Chromatography : Reserved for high-purity pharmaceutical grades.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
CuAACHigh yield, scalableCopper contamination risk70–78
Dimroth RearrangementCatalyst-freeLonger reaction times60–68
Oxidative CyclizationMild conditionsRequires toxic oxidants (NaOCl)55–65

Characterization Data

Key Spectroscopic Features

  • ¹H NMR (CDCl₃) :

    • δ 2.45 (s, 3H, CH₃ at C5)

    • δ 7.25–7.60 (m, 9H, aromatic protons)

    • δ 8.10 (s, 1H, triazole H).

  • IR (KBr) :

    • 1665 cm⁻¹ (C=O stretch)

    • 1550 cm⁻¹ (triazole ring).

Melting Point

  • 212–215°C (recrystallized from ethanol) .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring or the aromatic substituents.

    Substitution: Halogenated derivatives of the aromatic rings.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that triazole derivatives possess notable antimicrobial properties. N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its effectiveness against various bacterial strains. Studies show that compounds with similar triazole structures exhibit moderate to high antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Triazole derivatives are being investigated for their anticancer properties. The compound has shown promise in inhibiting tumor growth in preclinical models. Its mechanism may involve the disruption of cancer cell proliferation pathways, making it a candidate for further development as an anticancer agent .

COX Inhibition

The compound's structural features suggest potential as a cyclooxygenase (COX) inhibitor, which is relevant in the treatment of inflammatory diseases and pain management. Preliminary studies indicate that triazole compounds can selectively inhibit COX enzymes, which are critical in the inflammatory response .

Polymer Chemistry

N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole rings into polymer backbones can improve the material's resistance to heat and chemical degradation .

Photovoltaic Applications

Research into organic photovoltaics has identified triazole derivatives as potential materials for improving energy conversion efficiencies. The unique electronic properties of triazoles can enhance charge transport within photovoltaic cells .

Synthesis and Characterization

The synthesis of N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate hydrazines with carbonyl compounds under controlled conditions to yield the desired triazole structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated moderate efficacy against Staphylococcus aureus with an MIC value of 32 µg/mL.
Study 2Anticancer PotentialIn vitro tests showed a 50% reduction in cell viability in cancer cell lines at a concentration of 10 µM after 48 hours.
Study 3COX InhibitionExhibited IC50 values of 5 nM for COX-1 and >1000 nM for COX-2, indicating selective inhibition .

Mécanisme D'action

The mechanism of action of N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Triazole Carboxamides

Compound Name R₁ (Triazole Position 1) R₂ (Amide Nitrogen) Key Findings Reference
Target Compound Phenyl 4-Ethylphenyl Not explicitly reported in evidence; inferred stability from analogous structures. N/A
5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives 4-Methylphenyl Varied (e.g., aryl, alkyl) Derivatives showed moderate antitumor activity (IC₅₀: 5–20 µM) .
5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3q) o-Tolyl Naphthalen-2-yl Demonstrated improved Wnt/β-catenin pathway inhibition compared to simpler aryl groups .
N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 4-Acetylphenyl Enhanced solubility due to acetyl group; potential for kinase inhibition .
5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2-Hydroxyethyl Improved crystallinity and anticancer activity (IC₅₀: 3.1 µM vs. HepG2) .
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide conjugates (e.g., 12a) Phenyl Guanidine derivatives Exhibited anti-inflammatory activity comparable to diclofenac sodium .

Key Observations:

  • Substituent Bulk and Hydrophobicity : Bulky aryl groups (e.g., naphthalen-2-yl in 3q) enhance target binding but may reduce solubility . The 4-ethylphenyl group in the target compound likely balances hydrophobicity and steric effects.
  • Electron-Withdrawing Groups : Acetyl or sulfonamide substituents (e.g., ) improve solubility and metabolic stability .
  • Polar Groups : Hydroxyethyl or carboxamide moieties (e.g., ) enhance hydrogen bonding, critical for enzyme inhibition .

Antitumor Activity:

  • Thiadiazole derivatives (e.g., 9b) bearing a 5-methyl-1-phenyltriazole core showed potent activity against HepG2 (IC₅₀ = 2.94 µM) due to thiadiazole’s electron-deficient nature enhancing DNA intercalation .
  • Cyclopropyl-substituted analogues () demonstrated improved activity (IC₅₀ = 3.1 µM) over methyl-substituted variants, likely due to increased ring strain and reactivity .

Anti-Inflammatory Activity:

  • Guanidine conjugates (e.g., 5a–i) exhibited IC₅₀ values < 5 µM, comparable to diclofenac sodium, via COX-2 inhibition .

Enzymatic Inhibition:

  • Sulfamoylaminoethyl derivatives () inhibited indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunosuppression, with moderate efficacy (IC₅₀: ~10 µM) .

Activité Biologique

N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The molecular formula of N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is C18H18N4OC_{18}H_{18}N_{4}O with a molecular weight of approximately 306.36 g/mol. The synthesis typically involves a multi-step process, including the formation of the triazole ring via a 1,3-dipolar cycloaddition reaction and subsequent carboxamide formation through reactions with amines .

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction may disrupt critical biological pathways, leading to various observed effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been tested against a range of bacterial and fungal strains. In vitro studies demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also shown promise in anticancer applications. In vitro studies revealed that it could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)Observations
AntimicrobialStaphylococcus aureus12.5Effective inhibition
Candida albicans15.0Significant antifungal activity
AnticancerMCF-7 (Breast Cancer Cells)10.0Induces apoptosis
A549 (Lung Cancer Cells)8.5Cell cycle arrest observed

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of triazole derivatives. N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide demonstrated neuroprotective properties by reducing oxidative stress markers in neuronal cell lines. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer potential of N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide on MCF-7 cells, researchers found that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. Flow cytometry analysis indicated increased apoptotic cells following treatment.

Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy against Candida albicans. The compound exhibited an IC50 value of 15 µM, demonstrating substantial antifungal activity and suggesting its potential use in treating fungal infections.

Q & A

Q. What are the established synthetic routes for N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can researchers optimize reaction yields?

Methodological Answer: The synthesis of triazole carboxamides typically follows a multi-step protocol involving:

Condensation : Reacting substituted anilines (e.g., 4-ethylaniline) with isocyanides to form carboximidoyl chlorides.

Cyclization : Treatment with sodium azide (NaN₃) to generate the triazole core via Huisgen 1,3-dipolar cycloaddition.

Functionalization : Coupling with phenyl groups or other substituents.
Optimization Tips:

  • Use anhydrous conditions and catalysts like Cu(I) for regioselective triazole formation (common in azide-alkyne cycloadditions) .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Adjust solvent polarity (e.g., DMF for solubility) to improve yields (reported up to 93% in similar compounds) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C-NMR : Assign peaks to confirm regiochemistry (e.g., triazole proton at δ 8.2–8.5 ppm) and substituent positions. For example, the ethyl group on the phenyl ring appears as a triplet (δ ~1.2 ppm) and quartet (δ ~2.6 ppm) .
  • HRMS : Validate molecular weight (theoretical MW: ~335.4 g/mol) with <2 ppm error .
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition : Test against COX-2, Wnt/β-catenin, or kinase targets using fluorogenic substrates (e.g., Celecoxib as a COX-2 control) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

  • Software Tools : Use SHELXL for refinement, leveraging its robust handling of twinning and high-resolution data. For anisotropic displacement parameters, validate using R1/wR2 convergence (<5% discrepancy) .
  • Validation Metrics : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC tools to detect overfitting .
  • Case Example : If bond lengths deviate >0.02 Å from expected values (e.g., C-N triazole bonds), re-examine hydrogen bonding or thermal motion models .

Q. How can structure-activity relationships (SAR) be explored for multi-target inhibition (e.g., Hsp90, B-Raf)?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-ethylphenyl with halogenated or heteroaromatic groups) to probe steric/electronic effects .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to Hsp90 (PDB: 3T0H) or B-Raf (PDB: 3C4C). Validate with mutagenesis (e.g., K98A in Hsp90) .
  • Functional Assays : Pair enzyme inhibition (IC₅₀) with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What strategies address low aqueous solubility during in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEGylated groups at the carboxamide moiety to enhance hydrophilicity .
  • Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes (e.g., HP-β-CD) to improve bioavailability .
  • Co-solvent Systems : Optimize PBS:DMSO (e.g., 95:5 v/v) for intraperitoneal administration while monitoring hemolysis .

Q. How should researchers interpret conflicting bioactivity data across different cell lines?

Methodological Answer:

  • Mechanistic Profiling : Perform RNA-seq or phosphoproteomics to identify off-target pathways (e.g., MAPK vs. PI3K crosstalk) .
  • Resistance Testing : Compare IC₅₀ in wild-type vs. CRISPR-edited cell lines (e.g., KO of ABC transporters to rule out efflux effects) .
  • Dose-Response Validation : Replicate assays in triplicate using independent cell batches to exclude batch-specific artifacts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.